molecular formula C7H9NO2 B15300474 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

Cat. No.: B15300474
M. Wt: 139.15 g/mol
InChI Key: VIGKVEPRKGVKSE-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-2-azabicyclo[211]hexane-2-carbaldehyde is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of specific photoredox catalysts and controlled light exposure to drive the cycloaddition process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would likely involve scaling up the photochemical synthesis methods used in laboratory settings. This would require specialized equipment to ensure consistent light exposure and reaction conditions on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various amines, alcohols, and thiols

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its specific bicyclic structure with an incorporated nitrogen atom. This structure provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

InChI

InChI=1S/C7H9NO2/c1-7-2-5(3-7)8(4-9)6(7)10/h4-5H,2-3H2,1H3

InChI Key

VIGKVEPRKGVKSE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)N(C2=O)C=O

Origin of Product

United States

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